molecular formula C22H24N2O3S B11309728 N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide

N-[1-benzyl-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]propanamide

Cat. No.: B11309728
M. Wt: 396.5 g/mol
InChI Key: POXQKWQVPWDWAC-UHFFFAOYSA-N
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Description

N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE is a complex organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a benzenesulfonyl group attached to a pyrrole ring, which is further substituted with benzyl and dimethyl groups. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C22H24N2O3S

Molecular Weight

396.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-1-benzyl-4,5-dimethylpyrrol-2-yl]propanamide

InChI

InChI=1S/C22H24N2O3S/c1-4-20(25)23-22-21(28(26,27)19-13-9-6-10-14-19)16(2)17(3)24(22)15-18-11-7-5-8-12-18/h5-14H,4,15H2,1-3H3,(H,23,25)

InChI Key

POXQKWQVPWDWAC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C(=C(N1CC2=CC=CC=C2)C)C)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyrrole ring. The pyrrole ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or a primary amine. The benzenesulfonyl group is then introduced through a sulfonation reaction using benzenesulfonyl chloride and a base such as pyridine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, as an LSD1 inhibitor, the compound binds to the active site of the enzyme, preventing it from demethylating histone proteins. This inhibition can lead to changes in gene expression and potentially suppress tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(BENZENESULFONYL)-1-BENZYL-4,5-DIMETHYL-1H-PYRROL-2-YL]PROPANAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

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